molecular formula C10H15NOS B7472903 2,5-dimethyl-N-propan-2-ylthiophene-3-carboxamide

2,5-dimethyl-N-propan-2-ylthiophene-3-carboxamide

Cat. No. B7472903
M. Wt: 197.30 g/mol
InChI Key: ODGCLVKBWHXNKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dimethyl-N-propan-2-ylthiophene-3-carboxamide, also known as DMPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPT is a sulfur-containing organic compound that is widely used in the agricultural industry as a feed additive for livestock, as well as in aquaculture to stimulate fish growth. In recent years, DMPT has also been studied for its potential use in medical and pharmaceutical applications.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-propan-2-ylthiophene-3-carboxamide is not fully understood, but it is believed to involve the activation of the mammalian target of rapamycin (mTOR) signaling pathway, which plays a critical role in regulating cell growth, metabolism, and survival. 2,5-dimethyl-N-propan-2-ylthiophene-3-carboxamide has also been shown to increase the expression of genes involved in immune function and oxidative stress response.
Biochemical and Physiological Effects:
2,5-dimethyl-N-propan-2-ylthiophene-3-carboxamide has been shown to have various biochemical and physiological effects, including the modulation of gene expression, enhancement of immune function, and improvement of antioxidant capacity. 2,5-dimethyl-N-propan-2-ylthiophene-3-carboxamide has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,5-dimethyl-N-propan-2-ylthiophene-3-carboxamide in lab experiments is its ability to enhance the immune system and improve antioxidant capacity, which can help to reduce oxidative stress and inflammation. However, one limitation of using 2,5-dimethyl-N-propan-2-ylthiophene-3-carboxamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 2,5-dimethyl-N-propan-2-ylthiophene-3-carboxamide, including:
1. Further investigation of the mechanism of action of 2,5-dimethyl-N-propan-2-ylthiophene-3-carboxamide, which may provide insights into its potential use in medical and pharmaceutical applications.
2. Exploration of the potential use of 2,5-dimethyl-N-propan-2-ylthiophene-3-carboxamide in the treatment of inflammatory conditions, such as arthritis and inflammatory bowel disease.
3. Investigation of the potential use of 2,5-dimethyl-N-propan-2-ylthiophene-3-carboxamide in the prevention and treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
4. Study of the effects of 2,5-dimethyl-N-propan-2-ylthiophene-3-carboxamide on the gut microbiome and its potential use in the treatment of gut-related disorders.
5. Development of new synthesis methods for 2,5-dimethyl-N-propan-2-ylthiophene-3-carboxamide that are more efficient and environmentally friendly.
In conclusion, 2,5-dimethyl-N-propan-2-ylthiophene-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 2,5-dimethyl-N-propan-2-ylthiophene-3-carboxamide has been shown to have various biochemical and physiological effects, including the modulation of gene expression, enhancement of immune function, and improvement of antioxidant capacity. Further research is needed to fully understand the mechanism of action of 2,5-dimethyl-N-propan-2-ylthiophene-3-carboxamide and its potential use in medical and pharmaceutical applications.

Synthesis Methods

The synthesis of 2,5-dimethyl-N-propan-2-ylthiophene-3-carboxamide can be achieved through several methods, including the reaction of 2,5-dimethylthiophene-3-carboxylic acid with propan-2-amine in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), or through the reaction of 2,5-dimethylthiophene with propan-2-amine followed by carboxylation with carbon dioxide.

Scientific Research Applications

2,5-dimethyl-N-propan-2-ylthiophene-3-carboxamide has been extensively studied for its potential use in various fields of scientific research. In the agricultural industry, 2,5-dimethyl-N-propan-2-ylthiophene-3-carboxamide has been shown to improve feed efficiency, increase weight gain, and enhance the immune system of livestock. In aquaculture, 2,5-dimethyl-N-propan-2-ylthiophene-3-carboxamide has been used to stimulate fish growth and improve the survival rate of fish. In medical and pharmaceutical research, 2,5-dimethyl-N-propan-2-ylthiophene-3-carboxamide has been studied for its potential use as an anti-inflammatory agent, as well as for its neuroprotective and anti-cancer properties.

properties

IUPAC Name

2,5-dimethyl-N-propan-2-ylthiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NOS/c1-6(2)11-10(12)9-5-7(3)13-8(9)4/h5-6H,1-4H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGCLVKBWHXNKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)C(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethyl-N-propan-2-ylthiophene-3-carboxamide

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